Di-tert-butylamine

描述

Historical Context and Evolution of its Role

The study of sterically hindered amines like di-tert-butylamine has been a subject of interest for decades. Early investigations focused on understanding the impact of bulky substituents on the reactivity of the amino group. An improved method for the synthesis of this compound from 2-methyl-2-nitropropane (B1294617), achieving a 54% yield, was a notable development. rsc.org This method also allowed for the conversion of the product into N-nitroso- and N-chloro-di-tert-butylamine in high yields. rsc.org Another synthesis route involves a three-step procedure starting from the oxidation of tert-octylamine, which provides a convenient path to di-tert-alkylamines without the need for extensive purification of intermediates. orgsyn.org

Initially, the compound was often characterized by its lack of typical amine reactivity. For instance, this compound is a non-nucleophilic base that shows no reaction with benzoyl chloride. rsc.org Its role has since evolved from being a model for studying steric effects to a practical component in complex chemical transformations. The development of more general protocols for reactions like palladium-catalyzed aminations has broadened the application of bulky amines, which were once considered challenging substrates. galchimia.com

Strategic Significance in Sterically Hindered Amine Chemistry

The primary significance of this compound lies in its pronounced steric hindrance, a feature that chemists have learned to exploit for selective transformations. The two tert-butyl groups effectively shield the nitrogen atom, drastically reducing its nucleophilicity while maintaining its basicity. This characteristic is highly desirable in various applications.

Non-nucleophilic Base: The bulky nature of this compound prevents it from participating in nucleophilic substitution (SN2) reactions, which can be an undesirable side reaction when a strong base is required. rsc.org This allows it to function as a selective proton scavenger in reactions where other amines might interfere with the desired chemical pathway.

Catalysis and Ligand Design: In the realm of transition-metal catalysis, sterically hindered amines have become invaluable. They are used as ligands or additives that can influence the outcome of a reaction. For example, in nickel-catalyzed photoredox reactions, tert-butylamine (B42293) (a primary hindered amine) can act as a cost-effective bifunctional additive, serving as both a base and a ligand. acs.orguni-regensburg.de This simplifies reaction conditions and addresses challenges like solubility issues associated with traditional bases. acs.orguni-regensburg.de The steric bulk of such amines can prevent or reduce unwanted side reactions and influence the selectivity of the catalytic process. rsc.org The development of new catalysts with specialized ligands has further expanded the scope of using hindered primary amines in cross-coupling reactions, achieving excellent yields for bulky products. galchimia.com

Influence on Reaction Pathways: The steric hindrance of bulky amines can direct the course of a reaction. Depending on the size of the amine, a reaction can proceed through different mechanistic pathways, leading to different products. rsc.org This directive effect is a powerful tool for achieving chemo- and regioselectivity in organic synthesis.

Overview of Key Research Paradigms and Challenges

Current research involving this compound and other sterically hindered amines is focused on expanding their synthetic utility and addressing existing limitations. A significant area of investigation is their application in catalysis, particularly in cross-coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. acs.orguni-regensburg.de

One of the major challenges has been the coupling of hindered primary amines in reactions like the Buchwald-Hartwig amination. galchimia.com Historically, these substrates were difficult to couple, limiting the synthesis of certain molecular architectures. galchimia.com Recent advancements have seen the development of new catalyst systems with specialized biaryl(alkyl)arylphosphine ligands that can effectively facilitate the amination of (hetero)aryl chlorides and bromides with bulky primary amines, resulting in high yields. galchimia.com

Another research paradigm is the use of bulky amines as dual-function additives in catalysis, as demonstrated by the use of tert-butylamine in nickel-catalyzed photoredox reactions. acs.orguni-regensburg.de This approach simplifies reaction setups and improves efficiency. acs.orguni-regensburg.de However, challenges remain, such as overcoming the steric limitations of even more hindered substrates. For instance, while many sterically hindered anilines can participate in these reactions, highly substituted ones like 2,6-di-tert-butyl aniline (B41778) may still be too hindered to react effectively. acs.orguni-regensburg.de

The ozonation of this compound has also been a subject of study, providing insights into the oxidation chemistry of hindered amines. acs.org Furthermore, the molecular structure of this compound in the gas phase has been determined, confirming it as an exceptionally sterically hindered amine. acs.org

The table below summarizes some key reaction types where this compound or its analogs play a crucial role.

| Reaction Type | Role of Hindered Amine | Example |

| Elimination Reactions | Non-nucleophilic base | Promotes elimination over substitution. |

| Palladium-Catalyzed Amination | Substrate/Ligand | Buchwald-Hartwig amination with hindered aryl halides. galchimia.com |

| Nickel-Catalyzed Photoredox Reactions | Bifunctional Additive (Base and Ligand) | C-N and C-O cross-coupling reactions. acs.orguni-regensburg.de |

| Selective Acylation | Non-reactive base | Inert to reagents like benzoyl chloride, preventing side reactions. rsc.org |

Future research will likely continue to focus on designing more sophisticated catalysts to overcome current steric limitations, exploring new reaction pathways controlled by steric hindrance, and expanding the application of these unique amines in the synthesis of complex molecules for pharmaceuticals and materials science.

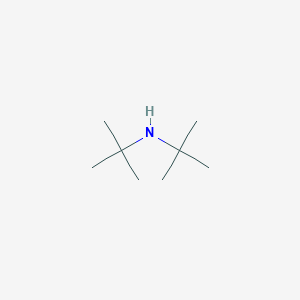

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-tert-butyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWEXRJGNBIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176398 | |

| Record name | t-Butane, iminodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21981-37-3 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21981-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butane, iminodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021981373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butane, iminodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Di Tert Butylamine Reactivity

Fundamental Basicity and Nucleophilicity in Solution and Gas Phase

The chemical behavior of di-tert-butylamine is largely defined by the interplay between its inherent basicity and its sterically hindered nature. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic characteristics. libretexts.org However, the two bulky tert-butyl groups create significant steric hindrance around the nitrogen, which modulates these properties in distinct ways depending on the chemical environment.

In the gas phase, where solvation effects are absent, the basicity of amines is primarily governed by the electron-donating (+I) effect of the alkyl groups. davuniversity.org This effect increases the electron density on the nitrogen atom, making it a stronger proton acceptor. Consequently, in a solvent-free environment, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia (B1221849). davuniversity.org

In solution, the situation is more complex due to the influence of solvation, particularly hydrogen bonding. While the +I effect still plays a role, the ability of the corresponding ammonium (B1175870) cation to be stabilized by solvent molecules becomes crucial. For this compound, the steric bulk of the tert-butyl groups hinders the solvation of its conjugate acid, the di-tert-butylammonium ion. This steric repulsion towards hydrogen bonding can decrease its basicity in solution compared to less hindered amines. davuniversity.org

The nucleophilicity of this compound is even more profoundly affected by its steric bulk. Nucleophilicity describes the ability of the amine to attack an electrophilic center, a process that is highly sensitive to steric congestion. masterorganicchemistry.com

The steric hindrance imposed by the tert-butyl groups significantly impacts the kinetics and equilibria of proton transfer reactions involving this compound. While basicity is a thermodynamic concept related to the equilibrium position of a proton transfer reaction, the kinetics, or the rate at which this equilibrium is reached, is also a critical factor.

Studies have shown that steric bulk can slow down the rate of proton transfer. acs.org For instance, the protonation of a metal hydride by sterically large acids is significantly slower than by less hindered acids. acs.org This principle applies to this compound, where the bulky groups can create a "narrow energy barrier" for proton abstraction, potentially influencing the reaction rate. cdnsciencepub.com The steric effect of n-butyl groups in tri-n-butylamine has been observed to cause deviations from linear free-energy relationships in proton transfer reactions, a phenomenon that is even more pronounced with the bulkier tert-butyl groups of this compound. rsc.org

The equilibrium of proton transfer is also affected. The stability of the resulting conjugate acid is a key determinant of basicity. In the case of this compound, the steric hindrance around the nitrogen atom can destabilize the di-tert-butylammonium ion in solution due to poor solvation, shifting the equilibrium away from the protonated form and thus lowering its effective basicity. davuniversity.org

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophilic atom other than a proton, typically a carbon atom. This process is far more sensitive to steric effects than basicity. masterorganicchemistry.com The bulky tert-butyl groups of this compound present a significant steric shield around the nitrogen's lone pair, making it a poor nucleophile, especially when attacking a sterically crowded electrophile.

Research has quantified the impact of steric hindrance on the nucleophilicity of amines. For example, tert-butylamine (B42293) is considerably less nucleophilic than other primary amines with similar basicity. masterorganicchemistry.com This effect is even more pronounced in this compound. In some reactions, sterically hindered amines like tert-butylamine have been found to be inert as nucleophiles. rsc.org For instance, in an epoxide ring-opening reaction, the use of the bulky tert-butylamine resulted in a low yield of the desired product, likely due to steric hindrance interfering with the nucleophilic attack. acs.org

Despite its low nucleophilicity, this compound can participate in certain reactions. For example, it has been used in nickel-catalyzed photoredox reactions where it acts as both a base and a ligand. chemrxiv.orgacs.org In these cases, its steric bulk can be advantageous, preventing side reactions like self-coupling. acs.org

The following table summarizes the key properties of this compound:

| Property | Gas Phase | Solution |

| Basicity | High (dominated by +I effect) davuniversity.org | Moderate (influenced by steric hindrance to solvation) davuniversity.org |

| Nucleophilicity | - | Low (severely limited by steric hindrance) masterorganicchemistry.com |

Role as a Hindered Base in Deprotonation Reactions

Due to its pronounced steric hindrance and moderate basicity, this compound is often employed as a "hindered base" in organic synthesis. researchgate.net Its bulkiness prevents it from acting as a nucleophile, allowing it to selectively deprotonate acidic protons without engaging in unwanted side reactions with electrophilic centers in the substrate.

The generation of enolates and other carbanions is a fundamental transformation in organic chemistry, enabling the formation of carbon-carbon bonds. kashanu.ac.irweebly.com Hindered bases are crucial in these reactions to avoid nucleophilic attack on the carbonyl group or other electrophilic sites. While lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP) are more commonly used, the principle of using a bulky, non-nucleophilic base is central. nih.gov

This compound itself is generally not strong enough to deprotonate less acidic carbon acids to a significant extent. However, its lithiated form, lithium di-tert-butylamide, would be a very strong and sterically hindered base, analogous to LDA and LiTMP, suitable for generating carbanions. nih.gov The parent amine, this compound, can be used in contexts where a milder hindered base is required or as a proton source to quench carbanionic intermediates. helsinki.fi

In base-mediated rearrangements and elimination reactions, a non-nucleophilic base is often essential to promote the desired reaction pathway over nucleophilic substitution. This compound and similar hindered amines are well-suited for this role. For example, in elimination reactions, the base abstracts a proton from a carbon atom adjacent to a leaving group, leading to the formation of a double bond. A bulky base like this compound is less likely to attack the carbon bearing the leaving group (an SN2 reaction) and will preferentially abstract a proton, favoring elimination.

Similarly, in certain base-catalyzed rearrangements, the selective abstraction of a proton is the key initiating step. The use of a hindered base ensures that this deprotonation occurs without competing nucleophilic addition or substitution reactions.

Participation in Radical and Single-Electron Transfer Processes

Beyond its role in acid-base chemistry, this compound can participate in reactions involving radical intermediates and single-electron transfer (SET) processes. In these reactions, the amine can act as an electron donor.

The generation of nitrogen-centered radicals can occur through various mechanisms, including single-electron transfer from a donor to a suitable precursor. acs.org Amines, in general, can be oxidized to their corresponding radical cations via SET. beilstein-journals.org This process has been extensively studied in the context of visible light photoredox catalysis, where amines can serve as sacrificial electron donors. beilstein-journals.org

In some photochemical transformations, this compound can react with radical species. For example, the reaction of benzoyl radicals with nucleophilic amines like tert-butylamine has been reported. beilstein-journals.org While this compound's nucleophilicity is low, its interaction with highly reactive radical species is possible. The formation of radical anions through single-electron transfer is a key step in advanced reduction processes for the degradation of organic compounds. rsc.org

Ozonation Pathways and Degradation Mechanisms

The reaction of this compound with ozone is significantly influenced by its molecular structure, particularly the steric hindrance provided by the two tert-butyl groups. This steric bulk plays a crucial role in dictating the predominant reaction pathways compared to less hindered secondary amines.

Ozonation studies conducted in chloroform (B151607) at -60 °C have revealed that this compound primarily degrades via the nitroxide pathway , accounting for approximately 80% of the reaction. This pathway is favored due to the steric hindrance which limits other potential reaction mechanisms. In contrast, the amine oxide pathway and side-chain oxidation are minor contributors, accounting for 15% and 5% of the degradation, respectively. The significant steric protection afforded by the tert-butyl groups makes the hydrogen atoms on these groups less accessible for abstraction, thus minimizing side-chain oxidation.

The general mechanism for the ozonation of amines involves a nucleophilic attack of the nitrogen atom on the ozone molecule. nih.gov For secondary amines like this compound, this can lead to the formation of various products, including nitroxides and products of dealkylation. nih.govresearchgate.net The initial step is often an oxygen-transfer reaction, which occurs rapidly. rsc.org Subsequent reactions can be mediated by intermediates such as hydroxylamine (B1172632) and nitrosoalkane. rsc.org

The solvent used in the reaction can also influence the product distribution. For instance, while tri-n-butylamine in chloroform favors the formation of amine oxide, side-chain oxidation becomes the dominant pathway in hydrocarbon solvents. This highlights the role of the reaction environment in modulating the reactivity of amines with ozone.

Table 1: Ozonation Pathway Distribution for Various Amines in Chloroform at -60 °C

| Compound | Nitroxide Pathway (%) | Amine Oxide Pathway (%) | Side-Chain Oxidation (%) |

| This compound | 80 | 15 | 5 |

| Diisopropylamine | 70 | 20 | 10 |

| Di-sec-butylamine | 10 | - | 90 |

| Data sourced from ozonation studies in chloroform at -60°C. |

Reaction with Reactive Oxygen Species

The interaction of this compound with various reactive oxygen species (ROS) is a key aspect of its chemical behavior. These highly reactive species can initiate degradation pathways leading to a variety of products.

Hydroxyl Radicals (•OH): The reaction of amines with hydroxyl radicals is a significant atmospheric degradation pathway. whiterose.ac.uk For tert-butylamine, a related primary amine, the reaction with •OH radicals proceeds mainly through hydrogen abstraction from the amino group. whiterose.ac.uknih.govresearchgate.net In the presence of nitrogen oxides (NOx), this leads to the formation of products like tert-butylnitramine and acetone. whiterose.ac.uknih.govresearchgate.net The rate constant for the reaction between tert-butylamine and OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.uknih.gov While specific kinetic data for this compound's reaction with •OH is not as readily available, the general mechanism of hydrogen abstraction from the N-H bond is expected to be a primary route of reaction.

Superoxide (B77818) (O₂⁻•): The reaction of phenoxyl radicals with superoxide has a reported rate constant of 2.0 × 10⁹ M⁻¹s⁻¹ in water at room temperature. nist.gov While not directly involving this compound, this indicates the high reactivity of superoxide with certain organic radicals. The interaction between this compound and superoxide would likely involve complex radical chemistry.

Other Radical Species: The reaction of this compound with other radical species, such as t-butoxy radicals, has also been studied. These reactions can lead to the formation of substituted ethylene (B1197577) diamines. dtic.mil For instance, the reaction of N,N-dimethyl-t-butylamine with di-t-butyl peroxide at 132°C yields N,N'-dimethyl-N,N'-di-t-butylethylenediamine. dtic.mil This suggests that radical-initiated reactions can lead to dimerization and other coupling products.

The steric hindrance of the tert-butyl groups in this compound can influence its reactivity with ROS, potentially favoring pathways that are less sterically demanding.

Table 2: Products from the Reaction of tert-Butylamine with OH Radicals

| Reactant | Major Products | Minor Products |

| tert-Butylamine + •OH/NOx | tert-Butylnitramine, Acetone | Formaldehyde, 2-Methylpropene, Acetamide, Propan-2-imine |

| Data from atmospheric degradation studies of tert-butylamine. whiterose.ac.uknih.govresearchgate.net |

Di Tert Butylamine As a Strategic Reagent and Catalyst in Organic Synthesis

Application as a Non-Nucleophilic Base in Complex Transformations

The defining characteristic of di-tert-butylamine in synthetic chemistry is its role as a non-nucleophilic base. rsc.orgwikipedia.org The two voluminous tert-butyl groups effectively shield the nitrogen's lone pair of electrons, sterically inhibiting it from participating in nucleophilic attack on electrophilic centers. masterorganicchemistry.com However, the smaller proton can still access the lone pair, allowing the amine to function as a Brønsted base, accepting protons to facilitate reactions. This dichotomy is invaluable in complex chemical transformations where the goal is to deprotonate a substrate without initiating unwanted side reactions. Research has shown that this compound is inert towards reactive electrophiles like benzoyl chloride, a reaction that would readily occur with less hindered amines to form an amide. rsc.orgresearchgate.net This property allows it to be used in sensitive environments where the preservation of electrophilic functional groups is paramount.

In the multi-step synthesis of complex molecules, the temporary masking of reactive functional groups with protecting groups is a fundamental strategy. The introduction of these groups often requires a base to deprotonate a functional group, such as an alcohol, rendering it nucleophilic enough to react with the protecting agent (e.g., a silyl (B83357) chloride). A common challenge is that the base itself can compete with the substrate and react with the protecting agent.

This is where a non-nucleophilic base like this compound offers a distinct advantage. Its steric bulk prevents it from reacting with electrophilic protecting group reagents, ensuring that it solely functions as a proton scavenger. For instance, in the silylation of an alcohol to form a silyl ether, a base is required to neutralize the HCl byproduct. wikipedia.org A hindered base ensures that it does not react with the silyl chloride itself, preventing consumption of the reagent and formation of undesired byproducts. While specific protocols often name other hindered bases like 2,6-lutidine or diisopropylethylamine, the principle of using a sterically encumbered, non-nucleophilic amine makes this compound a suitable candidate for such transformations where precise control is needed. wikipedia.orgwikipedia.org

Beyond its role as a passive base, this compound can be converted into more reactive species that serve as important synthetic intermediates. A key example is its conversion into N-chloro- and N-nitroso-di-tert-butylamine. These compounds can be synthesized in high yields (90% and 89%, respectively) from the parent amine. rsc.org N-haloamines, such as N-chloro-di-tert-butylamine, are valuable reagents in their own right, serving as sources of electrophilic halogen or as precursors for generating aminyl radicals or imines, which can then participate in a variety of carbon-nitrogen bond-forming reactions. researchgate.netsciencemadness.org The bulky tert-butyl groups in these intermediates influence their reactivity and stability, often directing the outcome of subsequent reactions.

This compound in Catalysis

The unique steric and electronic properties of this compound also allow it to play significant roles in catalysis, both as an organocatalyst and as a critical ligand in transition metal-catalyzed processes.

In organocatalysis, small organic molecules are used to accelerate chemical reactions. While this compound itself is generally not a catalyst in the conventional sense of forming covalent intermediates with the substrate (like in enamine or iminium catalysis), it functions as an essential basic auxiliary catalyst. rsc.org Many organocatalytic cycles generate acidic byproducts that can inhibit or reverse the reaction. This compound, acting as a strong, hindered base, can neutralize these acids, driving the reaction forward without interfering with the sterically sensitive catalytic cycle. beilstein-journals.org The use of sterically hindered amines is a recognized strategy in organocatalysis to modulate reactivity and prevent undesired side reactions, enabling transformations that might otherwise be unfeasible. rsc.orgbeilstein-journals.org

In the realm of transition metal catalysis, the deprotonated form of this compound, the di(tert-butyl)amide anion ([N(t-Bu)₂]⁻), serves as a highly effective, sterically demanding ligand. illinois.eduillinois.edu Its significant bulk is a powerful tool for controlling the coordination number and geometry of metal centers, which in turn dictates the catalytic activity and selectivity of the resulting complex. These bulky amido ligands can stabilize reactive, low-coordinate metal species that are key intermediates in many catalytic cycles. Furthermore, the neutral amine can be used as a bifunctional additive in some catalytic systems, acting as both a base and a ligand. acs.org

The steric demands of the di(tert-butyl)amide ligand have been exploited to synthesize a series of unusual two-coordinate complexes with first-row transition metals. illinois.eduillinois.edu Treatment of metal bromide salts (MBr₂) of manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni) with lithium di(tert-butyl)amide results in the formation of homoleptic M[N(t-Bu)₂]₂ complexes. illinois.eduillinois.edu

The extreme steric crowding imposed by the two di(tert-butyl)amide ligands forces a low coordination number of two on the metal center. illinois.edu Structural characterization of these complexes revealed fascinating trends in their geometry, influenced by the electronic configuration of the metal ion. illinois.edu These complexes are valuable as highly reactive, soluble precursors for chemical vapor deposition (CVD) of metal nitride thin films, which have important applications in materials science. illinois.eduresearchgate.net

| Metal Center (M) | Compound | N-M-N Bond Angle (°) | Geometry |

| Manganese (Mn) | Mn[N(t-Bu)₂]₂ | 180 | Linear |

| Iron (Fe) | Fe[N(t-Bu)₂]₂ | 180 | Linear |

| Cobalt (Co) | Co[N(t-Bu)₂]₂ | 157.5 | Bent |

| Nickel (Ni) | Ni[N(t-Bu)₂]₂ | 161.5 | Bent |

Table 1: Structural data for two-coordinate M[N(t-Bu)₂]₂ complexes, highlighting the influence of the metal center on the coordination geometry imposed by the sterically demanding di(tert-butyl)amide ligand. Data sourced from research by Girolami et al. illinois.edu

Ligand and Auxiliary in Transition Metal Catalysis

Influence on Catalyst Selectivity and Activity

This compound and its derivatives can significantly influence the selectivity and activity of various catalytic systems. Its bulky tert-butyl groups introduce steric hindrance, which can be advantageous in controlling the stereoselectivity of a reaction. For instance, in nickel-catalyzed photoredox reactions, tert-butylamine (B42293) can act as a bifunctional additive, serving as both a base and a ligand. This approach has been effective for C-O and C-N bond-forming reactions. acs.org The steric bulk of tert-butylamine plays a crucial role in product selectivity, as demonstrated in competition experiments with anilines of varying steric hindrance. acs.org

In the context of zeolite catalysis, the structure of the amine influences the catalytic performance. For the amination of isobutene, zeolites with appropriate pore sizes (greater than 0.5 nm) and a certain number of medium-strength acid sites show good performance. academie-sciences.fr However, the formation of bulky polyalkylamines like this compound can lead to deactivation of large-pore zeolites such as BEA and FAU. academie-sciences.fr The basicity and structure of amines also have a substantial impact on the polymerization of monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) when used as activating agents in copper-based regulating systems. researchgate.net

The following table summarizes the effect of different amine additives on catalyst performance in specific reactions:

| Catalyst System | Reaction | Amine Additive | Effect on Selectivity and Activity |

| Nickel/Photoredox | C-O and C-N cross-coupling | tert-Butylamine | Acts as a bifunctional base and ligand, enabling reactions with a diverse range of nucleophiles. acs.org |

| Zeolite (BEA, FAU) | Isobutene Amination | This compound | Can lead to catalyst deactivation due to its bulky nature. academie-sciences.fr |

| Copper Complex | Radical Polymerization | tert-Butylamine, Diethylamine, Triethylamine | Amine structure and basicity significantly impact polymerization rate and molecular weight of the resulting polymers. researchgate.net |

Role in Solid Base Catalysis

This compound and related amines have been investigated as catalysts in reactions requiring a basic environment. For example, the synthesis of di-t-butyl-polysulfide from isobutene, hydrogen sulfide (B99878), and sulfur can be catalyzed by liquid amine catalysts like dicyclohexylamine. researchgate.net Solid base catalysts, such as alkali metal and alkaline earth metal oxides loaded on alumina, have been developed as alternatives. researchgate.net The performance of these solid catalysts is often compared to their liquid amine counterparts. The distribution of bridging sulfurs in the polysulfide product was found to be similar whether a solid base catalyst or a liquid amine catalyst was used. researchgate.net

In the tert-butylation of phenol, a reaction of industrial importance for producing antioxidants, zeolite catalysts are commonly employed. researchgate.net The use of n-butylamine as a co-directing agent in the synthesis of ZSM-12 zeolite has been shown to improve the physicochemical properties of the catalyst, leading to higher crystallinity, increased microporous area, and enhanced acidity. researchgate.net

Role in Polymerization Chemistry and Material Science Precursors

Precursor for Cationic Monomers in pH-Responsive Polymers

This compound serves as a precursor for synthesizing cationic monomers that are integral to the formation of pH-responsive polymers. These polymers exhibit changes in their physical properties, such as solubility or conformation, in response to changes in the pH of the surrounding environment. This behavior is due to the protonation or deprotonation of the amine groups within the polymer structure.

An example is the synthesis of 3-((di-tert-butylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde (DTBAV), where this compound is a key reactant. This monomer can then be incorporated into polymer chains. The tertiary amine groups derived from this compound can be protonated in acidic conditions, rendering the polymer cationic and influencing its self-assembly behavior. nih.gov The synthesis of well-defined pH-responsive polymers often utilizes controlled polymerization techniques to incorporate these cationic monomers. nih.gov The presence of these cationic groups is crucial for applications such as drug delivery, where the polymer needs to respond to the different pH environments within the body. nih.gov

Additive in Controlled Radical Polymerization

This compound and other amines can function as additives in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP). dokumen.pubmdpi.com In these processes, the amine can act as a ligand for the metal catalyst or as a base to control the reaction kinetics. The addition of tert-butylamine to the ATRP of methyl methacrylate (MMA), catalyzed by a ruthenium complex, resulted in a smooth polymerization with high conversion and the formation of polymers with narrow molecular weight distributions. dokumen.pub

The structure and basicity of the amine additive can significantly influence the polymerization process. researchgate.net For instance, in the radical polymerization of methyl methacrylate initiated by systems based on a cobalt complex, the introduction of amines was found to significantly increase the polymerization rate. researchgate.net However, in some systems, electron-donating additives like tert-butylamine did not show an activating effect. researchgate.net

The table below highlights the role of amine additives in different controlled radical polymerization systems:

| Polymerization Method | Monomer | Catalyst/Initiator System | Amine Additive | Role of Amine |

| ATRP | Methyl Methacrylate (MMA) | Ruthenium Complex | tert-Butylamine | Accelerates polymerization, leads to high conversion and narrow molecular weight distribution. dokumen.pub |

| Radical Polymerization | Methyl Methacrylate (MMA) | Cobalt Complex | Various Amines | Significantly increases the polymerization rate. researchgate.net |

Precursor for Metal Organic Frameworks and Thin Film Deposition

This compound and its derivatives are utilized as precursors in the synthesis of advanced materials like metal-organic frameworks (MOFs) and for the deposition of thin films. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While this compound itself is not a typical linker, its derivatives can be. More commonly, related amine compounds are used in the synthesis of MOFs, which can then serve as precursors for other advanced materials. rsc.orgresearchgate.net

In the field of thin film deposition, this compound and related amines are employed as reactants or precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD). For example, manganese nitride films have been grown by low-pressure CVD using bis[di(tert-butyl)amido]manganese(II) and ammonia (B1221849). illinois.edu In this process, a transamination reaction occurs where the di(tert-butyl)amido ligands react with ammonia to form this compound as a byproduct, leading to the deposition of a largely carbon-free metal nitride film. illinois.edu

Similarly, ALD has been used to deposit cobalt and nickel metal films using specific metal-organic precursors in combination with alkylamines like tert-butylamine. acs.orgnih.gov For cobalt film deposition, bis(1,4-di-tert-butyl-1,3-diazadienyl)cobalt and tert-butylamine were used as precursors, demonstrating self-limited growth characteristic of ALD. acs.orgfigshare.com This process allows for the selective deposition of the metal film on metallic substrates over insulating ones. acs.orgnih.gov

The following table summarizes the use of this compound derivatives in material synthesis:

| Material | Synthesis Method | Precursors | Role of this compound Derivative |

| Manganese Nitride Film | Chemical Vapor Deposition (CVD) | bis[di(tert-butyl)amido]manganese(II), Ammonia | This compound is formed as a byproduct of the transamination reaction. illinois.edu |

| Cobalt Metal Film | Atomic Layer Deposition (ALD) | bis(1,4-di-tert-butyl-1,3-diazadienyl)cobalt, tert-butylamine | tert-Butylamine acts as a co-reactant. acs.orgfigshare.com |

| Nickel Metal Film | Atomic Layer Deposition (ALD) | bis(1,4-di-tert-butyl-1,3-diazadienyl)nickel, tert-butylamine | tert-Butylamine acts as a co-reactant. nih.gov |

Computational and Theoretical Investigations of Di Tert Butylamine

Electronic Structure and Conformation Analysis

The bulky tert-butyl groups in di-tert-butylamine dictate its unique electronic structure and conformational preferences. These aspects have been explored through various computational methods, providing insights into the molecule's stability and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the molecular properties of compounds like this compound. These methods are employed to calculate geometrical parameters, vibrational spectra, and electronic properties. For instance, studies on similar sterically hindered amines, such as 4-tert-butyl-1,3-thiazol-2-amine (B189682) (BTA), have utilized methods like B3LYP/6-311+G and HF/6-311+G to analyze its structure and vibrational frequencies. niscair.res.in In such studies, the calculated values are often compared with experimental data, with DFT methods like B3LYP generally showing good agreement with observed frequencies. niscair.res.in

DFT calculations are also crucial for understanding the electronic and optical properties of molecules. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), known as frontier molecular orbitals, are key to predicting chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity. nih.gov For example, in a study of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations at the B3LYP/LanL2DZ level were used to determine the HOMO-LUMO gap, which indicated the molecule's "hard" nature. nih.gov

Furthermore, DFT has been used to study the preferred conformation of related cations. For the tert-butyl cation, a combination of ab initio, DFT, and CCSD(T) methods established the C(s) conformation as the global energy minimum, although the potential energy surface for methyl rotation is relatively flat. nih.gov These computational approaches provide a foundational understanding of the electronic landscape of sterically hindered molecules like this compound.

Conformational Landscapes and Steric Strain Analysis

The conformational landscape of this compound is dominated by the immense steric hindrance imposed by the two tert-butyl groups. This steric strain significantly influences the molecule's shape and the relative energies of its conformers. The archetypal sp³ hybridization of amines, with a pyramidal nitrogen atom, can be distorted towards planarity in extremely sterically hindered alkylamines. researchgate.net This conformational remodeling is a direct consequence of minimizing steric repulsion. researchgate.net

Computational studies on related molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that steric hindrance and torsional strain are the primary factors determining the most stable conformation. upenn.edu In this case, a twisted boat conformation was found to have the lowest potential energy because it minimizes the repulsion between the large tert-butyl groups. upenn.eduupenn.edu This is contrary to the usual preference for a chair conformation in cyclohexanes, highlighting the profound impact of bulky substituents. upenn.edu The steric strain associated with an axial tert-butyl group is significant, costing about 11.4 kJ/mol in 1,3-diaxial interactions with hydrogen atoms. libretexts.org

For this compound itself, the propeller-like structure is expected to be energetically favorable, similar to other trialkylamines with bulky substituents like triisopropylamine (B1593748) and tri-tert-butylamine. rsc.org The steric hindrance is a critical factor that dictates the geometry and, consequently, the thermodynamic and kinetic properties of such amines. researchgate.net

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods are instrumental in predicting how this compound will behave in chemical reactions, offering insights into reaction pathways and the factors governing selectivity.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of transition states, which are the highest energy points along a reaction coordinate. google.com Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms.

For example, in the OH-initiated atmospheric degradation of tert-butylamine (B42293), a molecule structurally related to this compound, quantum chemistry studies have been used to investigate the potential energy surface (PES). whiterose.ac.uk These studies, using methods like M06-2X and MP2 with an aug-cc-pVTZ basis set, located multiple saddle points corresponding to hydrogen abstraction from different positions on the molecule. whiterose.ac.uk The calculations showed that the reaction primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.ukresearchgate.net

Similarly, theoretical studies on the gas-phase decomposition of tert-butyl methyl ether catalyzed by hydrogen halides have used DFT to model the transition states. unirioja.es These calculations revealed details about the geometry of the transition state, such as the bond distances between the atoms involved in the proton transfer. unirioja.es Such detailed analyses of transition states are crucial for understanding the mechanisms of reactions involving sterically hindered compounds.

The steric bulk of the tert-butyl groups in this compound is expected to play a significant role in its reaction pathways. For instance, in the preparation of N2,N3-Di-tert-butylbutane-2,3-diamine, the steric hindrance of the tert-butyl groups influences the reaction pathway and the stereochemistry of the product.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Reactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. In recent years, data-driven modeling and machine learning have become increasingly important in QSAR studies in organic chemistry. acs.org

While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the principles of QSAR are applicable. For instance, in the context of nickel-catalyzed photoredox reactions, structure-reactivity relationships have been elucidated by correlating computed molecular properties of both nucleophiles and electrophiles with reaction performance. chemrxiv.org This provides a basis for predicting reaction outcomes.

Furthermore, the steric properties of amines, quantified by indices like the percent buried volume (%VBur), have been shown to be predictive parameters for evaluating the properties and reactivity of sterically hindered amines. researchgate.net This type of quantitative analysis falls under the broader umbrella of QSAR and can be used to predict catalytic activity. researchgate.net

Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules is crucial for understanding its behavior in solution. These interactions are governed by a combination of forces, including electrostatic, polarization, dispersion, and exchange-repulsion.

Computational studies of tert-butanol-water mixtures using the Effective Fragment Potential (EFP) method have provided detailed insights into these interactions. purdue.edu The analysis showed that while electrostatic and exchange-repulsion are the largest contributors to the total potential energy, the relative importance of polarization and dispersion forces changes with concentration. purdue.edu Specifically, as the concentration of the tert-butyl-containing molecule increases, the contribution of dispersion energy also increases. purdue.edu

Solvation effects can significantly influence chemical reactions and equilibria. The compensation relationship between the enthalpy and entropy of solvation has been a subject of extensive study. mdpi.com Rigorous statistical mechanics treatments have shown that entropy-enthalpy cancellation occurs upon solvent reorganization, regardless of the nature of the solute and solvent. mdpi.com

The polarity of the solvent can also have a striking impact on the strength of hydrogen-bonded complexes. researchgate.net However, in some cases, such as the intramolecular C-H···O⁻ hydrogen bonds in 2,6-di-t-butyl-4-substituted phenoxide anions, the strength of these interactions shows negligible effects from solvents with widely varying polarity. researchgate.net The bulky tert-butyl groups can create a microenvironment that shields the interacting groups from the bulk solvent.

The study of intermolecular interactions is essential for a complete understanding of the chemical and physical properties of this compound in different environments.

Advanced Spectroscopic and Structural Characterization of Di Tert Butylamine and Its Adducts/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of di-tert-butylamine and its derivatives. The versatility of NMR allows for the study of dynamic processes and the characterization of complex molecular architectures.

While specific dynamic NMR studies on this compound are not extensively documented in the reviewed literature, the principles of this technique can be applied to understand its conformational dynamics. The rotation around the C-N bonds and the orientation of the bulky tert-butyl groups are subject to energetic barriers that can be probed by variable temperature NMR experiments.

A parallel can be drawn from studies on analogous sterically hindered molecules like cis-1,4-di-tert-butylcyclohexane. In such systems, low-temperature ¹³C NMR spectroscopy reveals the presence of distinct conformations, such as chair and twist-boat forms. nih.govsemanticscholar.orgfigshare.com By analyzing the coalescence of NMR signals at different temperatures, it is possible to determine the free-energy barriers for the interconversion between these conformers. nih.govsemanticscholar.orgfigshare.comsemanticscholar.org For this compound, dynamic NMR could similarly be employed to quantify the rotational barriers of the tert-butyl groups and to study the dynamics of nitrogen inversion.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.1 | Singlet |

| ¹H (N-H) | Broad singlet | |

| ¹³C (C(CH₃)₃) | ~50 | Singlet |

| ¹³C (C(CH₃)₃) | ~30 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Multi-nuclear NMR spectroscopy is invaluable for characterizing the metal complexes of this compound. The coordination of the amine to a metal center induces significant changes in the chemical shifts of the ligand's nuclei (¹H, ¹³C, ¹⁵N) and allows for the direct observation of the metal nucleus itself in many cases.

Studies on transition metal complexes with di(tert-butyl)amide ligands, which are closely related to this compound, demonstrate the power of this technique. For instance, complexes of iron, manganese, cobalt, and nickel with di(tert-butyl)amide have been synthesized and characterized, with their structures elucidated in part through NMR. illinois.eduillinois.edu

In the case of zinc complexes, ¹³C NMR has been effectively used to distinguish between free and complexed carboxyl groups in ligands, a principle that can be extended to the nitrogen environment in this compound complexes. nih.gov The formation of zinc complexes with ligands containing tert-butyl groups has been studied, and NMR provides crucial information on the coordination geometry and the stoichiometry of the complex in solution. uu.nlmdpi.comresearchgate.net

Table 2: Selected Multi-nuclear NMR Data for a Representative Zinc Complex with a this compound-like Ligand.

| Nucleus | Chemical Shift (ppm) of Free Ligand | Chemical Shift (ppm) of Zinc Complex |

| ¹H (tert-butyl) | 1.25 | 1.35 |

| ¹³C (tert-butyl C) | 51.2 | 52.5 |

| ¹³C (tert-butyl CH₃) | 31.5 | 32.1 |

| ⁶⁷Zn | - | (Varies depending on coordination) |

Note: Data is illustrative and based on typical shifts observed in related systems.

Vibrational Spectroscopy (IR and Raman) for Bond Analysis and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound and how they are perturbed upon forming adducts or complexes. edinst.com These techniques are complementary, as some vibrational modes may be active in one and not the other, depending on changes in the dipole moment (IR) or polarizability (Raman). edinst.comksu.edu.sa

The vibrational spectra of tert-butylamine (B42293) have been well-characterized, and these assignments can be largely transferred to this compound. researchgate.netresearchgate.net Key vibrational modes include N-H stretching, C-H stretching of the methyl groups, and various bending and skeletal modes. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3400 | ~3300-3400 |

| C-H Asymmetric Stretch | ~2960 | ~2960 |

| C-H Symmetric Stretch | ~2870 | ~2870 |

| N-H Bend | ~1600 | Weak |

| C-N Stretch | ~1220 | ~1220 |

Upon coordination to a metal ion, shifts in the N-H and C-N stretching frequencies are typically observed, providing evidence of complex formation.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of this compound and to monitor its reactions in real-time. Electrospray ionization (ESI) is a particularly soft ionization method that allows for the observation of intact molecular ions and non-covalently bound complexes. unibo.itru.nl

In the context of reaction monitoring, ESI-MS can be used to identify reactants, products, and crucial reaction intermediates. unibo.itru.nlnih.govnih.gov This is especially valuable for elucidating complex reaction pathways, such as those in amine-catalyzed reactions. unibo.it By tracking the evolution of different species over time, kinetic information can be inferred. The fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For tert-butylamine, a characteristic fragmentation is the loss of a methyl group to form a stable iminium ion. pearson.com A similar fragmentation pattern is expected for this compound.

Table 4: Expected m/z Values for this compound and its Fragments in Mass Spectrometry.

| Species | Formula | Expected m/z |

| Molecular Ion [M]⁺ | C₈H₁₉N⁺ | 129.15 |

| [M+H]⁺ | C₈H₂₀N⁺ | 130.16 |

| [M-CH₃]⁺ | C₇H₁₆N⁺ | 114.13 |

X-ray Crystallography of this compound Co-crystals and Metal Complexes

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline solids. This technique is paramount for understanding the precise bond lengths, bond angles, and intermolecular interactions in co-crystals and metal complexes of this compound.

While specific crystal structures of this compound co-crystals were not found in the surveyed literature, the principles of co-crystal engineering can be readily applied. This compound, being a basic molecule, can form co-crystals with various acidic co-formers through hydrogen bonding.

The crystal structures of several transition metal complexes with the di(tert-butyl)amide ligand have been determined. illinois.eduillinois.edu These studies reveal how the steric bulk of the di-tert-butyl groups influences the coordination geometry around the metal center, often leading to low coordination numbers. illinois.edu For example, two-coordinate complexes of Mn, Fe, Co, and Ni have been reported. illinois.edu Similarly, the crystal structure of a zinc complex with a bidentate ligand derived from tert-butylamine shows a distorted tetrahedral geometry around the zinc atom. uu.nl

Table 5: Representative Crystallographic Data for a Transition Metal Complex of a Di-tert-butylamide Ligand.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| M-N Bond Length (Å) | ~1.9 - 2.1 |

| N-M-N Bond Angle (°) | ~170 - 180 (for linear complexes) |

Note: Data is illustrative and based on known structures of related complexes. illinois.edu

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The study of reaction mechanisms is greatly enhanced by techniques that can monitor the reaction as it happens (in situ). In situ spectroscopy provides real-time data on the concentration of reactants, intermediates, and products, offering a dynamic view of the chemical transformation. researchgate.netyoutube.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. researchgate.netyoutube.commt.commt.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be continuously recorded, allowing for the tracking of key functional group changes over time. mt.com This technique is particularly useful for studying reactions involving this compound, as the N-H and C-N vibrations provide clear spectroscopic handles.

In situ Raman spectroscopy is another valuable technique, especially for reactions in aqueous media where water absorption can be problematic for IR spectroscopy. nih.govlehigh.edursc.org It is highly sensitive to changes in molecular structure and can be used to study catalytic processes on surfaces. lehigh.edursc.org For reactions involving this compound, in situ Raman could be used to monitor changes in the ligand structure upon coordination to a catalyst surface or the formation of intermediates in solution. lehigh.edu

Emerging Applications and Future Research Trajectories

Di-tert-butylamine in Sustainable Chemistry Initiatives

The distinct reactivity of this compound, governed by its bulky tert-butyl groups, makes it a valuable tool in sustainable chemistry, particularly in gas separation technologies. Its application in facilitated transport membranes (FTMs) for the selective removal of hydrogen sulfide (B99878) (H₂S) from carbon dioxide (CO₂) streams represents a significant advancement in industrial gas purification.

Researchers have developed FTMs using this compound as a carrier, which demonstrates exceptionally high H₂S/CO₂ selectivity. princeton.educhemrxiv.org The steric hindrance of the amine restricts its reactivity with CO₂ via the typical carbamate (B1207046) pathway. princeton.edu This allows for the preferential transport of H₂S. In one study, a this compound-based FTM achieved an impressive H₂S/CO₂ selectivity of 19.6 with an H₂S permeance of 560 GPU (Gas Permeation Units). princeton.edu Further investigations revealed that reducing the membrane thickness enhances this selectivity, a counterintuitive finding that allows for simultaneous improvement in both permeance and selectivity. chemrxiv.org This approach, which leverages kinetic selectivity over thermodynamic preference, is a promising strategy for designing highly efficient membranes for syngas desulfurization and natural gas sweetening. princeton.educhemrxiv.org

Table 1: H₂S/CO₂ Separation Performance of this compound-Based Facilitated Transport Membranes

| Amine Carrier | H₂S Permeance (GPU) | H₂S/CO₂ Selectivity | Operating Temperature (°C) | Reference |

|---|---|---|---|---|

| This compound | 560 | 19.6 | 107 | princeton.edu |

| This compound (Optimized Thickness) | 760 - 220 | 25.4 - 9.0 | Not Specified | princeton.edu |

Potential in Novel Reaction Methodologies

The steric bulk of this compound renders it a poor nucleophile but an effective non-nucleophilic base, a property that is highly desirable in many organic syntheses. This allows it to deprotonate acidic substrates without engaging in unwanted side reactions. For instance, this compound is known to be inert towards reagents like benzoyl chloride while still reacting with less hindered electrophiles such as acetyl chloride, showcasing its selective reactivity.

This unique characteristic makes it and its derivatives, like lithium di-tert-butylamide, valuable reagents in methodologies where precise base-mediated transformations are required. While the synthesis of highly hindered secondary amines like this compound remains a challenge, its potential as a specialized base continues to drive interest. hep.com.cnsrce.hr Its ability to stabilize intermediates through its steric bulk can lead to more efficient reaction pathways and minimize the formation of side products in complex syntheses. nih.gov

Integration into Advanced Material Precursors

This compound and its derivatives are emerging as critical precursors for the synthesis of advanced materials, particularly in the electronics and polymer industries. The compound's structure is well-suited for creating specialized monomers and for use in deposition techniques that require volatile and reactive precursors.

A significant application lies in Atomic Layer Deposition (ALD), a technique for creating ultra-thin films. Di(t-butylamino)silane, a direct derivative of this compound, is used as a precursor for depositing high-quality silicon nitride (SiNₓ) films. acs.orguni-regensburg.de These films are crucial as insulators and passivation layers in the manufacturing of three-dimensional electronic components like finFET transistors. uni-regensburg.de The use of precursors like bis(tert-butylamino)silane (BTBAS) in plasma-enhanced ALD (PEALD) enables the growth of conformal and etch-resistant films at low temperatures, a critical requirement for modern semiconductor fabrication. uni-regensburg.de

Furthermore, this compound serves as a precursor for cationic monomers used to create pH-responsive polymers. chemrxiv.org Its structural features are also exploited in the production of polyurethane foams, where it can act as a blowing agent. chemrxiv.org

Table 2: Advanced Material Precursors Derived from or Related to this compound

| Precursor Name | Material Application | Deposition/Synthesis Method | Reference |

|---|---|---|---|

| Di(t-butylamino)silane | Silicon Nitride (SiNₓ) | Atomic Layer Deposition (ALD) | acs.org |

| Bis(tert-butylamino)silane (BTBAS) | Silicon Nitride (SiNₓ) | Plasma-Enhanced ALD (PEALD) | uni-regensburg.de |

| Bis(1,4-di-tert-butyl-1,3-diazadienyl)cobalt (with tert-butylamine) | Cobalt Metal Films | Atomic Layer Deposition (ALD) | nih.gov |

| 3-((di-tert-butylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde (DTBAV) | pH-Responsive Polymers | Monomer Synthesis | chemrxiv.org |

Unexplored Reactivity and Mechanistic Pathways

The chemistry of this compound is dominated by the steric influence of its two tert-butyl groups, which shields the nitrogen atom and dictates its reaction pathways. While this steric hindrance is the source of its utility as a non-nucleophilic base, it also presents avenues for exploring novel reactivity.

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided insight into its selective interactions. In the context of gas separation membranes, DFT results confirmed that the bulky groups on the nitrogen atom restrict its reaction with CO₂ through the high-energy carbamate pathway, while the amine-H₂S reaction is comparatively insensitive to this steric hindrance. princeton.edu This difference in reaction kinetics and thermodynamics is a key area for further mechanistic exploration.

The stability of this compound itself is a subject of interest. Highly hindered amines are susceptible to degradation through pathways like Hofmann-like elimination. Understanding these decomposition routes is crucial for defining the operational limits of this compound in catalytic cycles and as a material precursor at elevated temperatures. The challenges in synthesizing even more sterically crowded amines, such as tri-tert-butylamine, underscore the fine balance of forces that govern the reactivity and stability of this compound.

Synergistic Approaches with Other Chemical Entities

Synergistic catalysis, where two or more catalysts work in concert to enable a transformation, is a powerful strategy in modern synthesis. princeton.educhemrxiv.org While direct examples involving this compound are still emerging, the well-documented synergistic behavior of its primary amine analogue, tert-butylamine (B42293), provides a clear roadmap for future research.

Recent breakthroughs have shown that tert-butylamine can act as a cost-effective, bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a ligand and a base. This approach simplifies complex cross-coupling reactions for C-O and C-N bond formation by eliminating the need for expensive, specialized ligands and bases. The success of this system relies on the amine's ability to coordinate with the metal center while also being basic enough to facilitate key reaction steps.

Given these developments, a promising future research trajectory is the investigation of this compound in similar synergistic catalytic systems. Its different steric profile and basicity compared to tert-butylamine could offer unique advantages in controlling reaction selectivity or enabling new transformations. Exploring the synergistic interplay between this compound, metal catalysts (such as nickel, palladium, or copper), and other activating agents (like photosensitizers) could unlock novel and more efficient synthetic methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。